![molecular formula C11H16N2O B1207322 N,N-Dimethylkynuramine CAS No. 85888-68-2](/img/structure/B1207322.png)
N,N-Dimethylkynuramine
Overview
Description
N,N-Dimethylkynuramine (DMK) is a naturally occurring compound found in the leaves of the plant Mitragyna speciosa, commonly known as Kratom. It belongs to the class of compounds known as indole alkaloids and has gained attention in recent years due to its potential therapeutic properties.
Scientific Research Applications
Anticholinesterase Drug Development
N,N-Dimethylkynuramine, as an ester compound, has been explored for its potential in drug development, particularly as an anticholinesterase drug. For instance, a study by Prozorovskii et al. (2004) discussed the development and clinical testing of aminostigmine, an anticholinesterase drug formed from an ester group that includes N,N-dimethyl-(2-N',N'-dimethylaminomethylpyridyl-3)carbamate dihydrochloride, a compound related to N,N-Dimethylkynuramine. This research highlights the potential use of N,N-Dimethylkynuramine derivatives in treating conditions related to cholinesterase inhibition (Prozorovskii et al., 2004).
Proteomics and Peptide Sequencing
N,N-Dimethylkynuramine has implications in the field of proteomics, especially in peptide sequencing. Fu and Li (2005) described the use of N-terminal dimethyl labeling, a technique involving dimethyl compounds like N,N-Dimethylkynuramine, for sequencing neuropeptides. This method enhances the accuracy of peptide sequencing, proving the utility of N,N-Dimethylkynuramine in proteomic research (Fu & Li, 2005).
Neuroprotective Effects
The neuroprotective effects of N,N-Dimethylkynuramine derivatives have been investigated. Lu and Mattson (2001) studied the impact of Dimethyl sulfoxide, a related compound, on neurons. They discovered that it inhibits glutamate responses and protects against excitotoxic death in hippocampal neurons, suggesting a potential protective role of N,N-Dimethylkynuramine in neurological disorders (Lu & Mattson, 2001).
Synthesis of Heterocycles
N,N-Dimethylkynuramine is used in the synthesis of various heterocyclic compounds. Gaber et al. (2017) emphasized the chemical reactivity of N,N-dimethyl enaminones, which are related to N,N-Dimethylkynuramine, as synthons for producing a wide range of biologically active heterocyclic compounds. This application is crucial in the development of new pharmaceuticals (Gaber et al., 2017).
properties
IUPAC Name |
1-(2-aminophenyl)-3-(dimethylamino)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-6H,7-8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOALLWNHKILPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235193 | |
Record name | N,N-Dimethylkynuramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylkynuramine | |
CAS RN |
85888-68-2 | |
Record name | N,N-Dimethylkynuramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085888682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylkynuramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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